molecular formula C5H9F2N B1430193 2-(2,2-Difluorocyclopropyl)ethan-1-amine CAS No. 123131-70-4

2-(2,2-Difluorocyclopropyl)ethan-1-amine

Cat. No.: B1430193
CAS No.: 123131-70-4
M. Wt: 121.13 g/mol
InChI Key: JFMDNCKAFKFJTR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethan-1-amine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDNCKAFKFJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-(2,2-Difluorocyclopropyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 123131-70-4 Formula: C₅H₉F₂N Molecular Weight: 121.13 g/mol [1]

Executive Summary

2-(2,2-Difluorocyclopropyl)ethan-1-amine represents a high-value fluorinated building block in modern medicinal chemistry. Characterized by the gem-difluorocyclopropane motif, this scaffold serves as a conformationally restricted bioisostere of the ethyl or propyl chains found in neurotransmitters (e.g., GABA, dopamine) and various pharmacophores.

The incorporation of the gem-difluoromethylene unit into the cyclopropane ring imparts unique electronic and steric properties:

  • Metabolic Stability: The C–F bonds block oxidative metabolism (e.g., P450-mediated hydroxylation) at the ring positions.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the pendant primary amine, potentially improving membrane permeability and altering receptor binding kinetics.

  • Conformational Rigidity: The cyclopropane ring restricts the degrees of freedom of the ethylamine tail, reducing the entropic penalty of binding.

This guide details the physicochemical profile, synthetic methodologies, and strategic applications of CAS 123131-70-4 in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a primary ethylamine chain attached to a cyclopropane ring substituted with two fluorine atoms at the 2-position.

PropertyValue (Experimental/Predicted)Context
Appearance Colorless to pale yellow liquidTypical for low MW fluoroamines
Boiling Point ~130–135 °C (Predicted)Higher than non-fluorinated analogs due to dipole
Density ~1.1–1.2 g/cm³Increased density due to fluorine content
pKa (Conj. Acid) ~8.5–9.2 (Predicted)Lower than typical alkylamines (~10.5) due to inductive effect (-I) of F
LogP ~0.7 (Predicted)Moderate lipophilicity; F increases lipophilicity vs. H
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 3Nitrogen + 2 Fluorines
Electronic Effects

The gem-difluoro group exerts a strong electron-withdrawing effect (


) through the cyclopropane bonds. This reduces the electron density on the nitrogen atom more significantly than in a linear fluorinated chain, effectively modulating the amine's nucleophilicity and basicity.

Synthetic Methodologies

Since CAS 123131-70-4 is a specialized intermediate, its synthesis typically relies on the difluorocyclopropanation of an alkene precursor, specifically a protected derivative of 3-buten-1-amine (homoallylamine).

Retrosynthetic Analysis

The most robust pathway involves the addition of a difluorocarbene species (:CF₂) to the double bond of N-protected 3-buten-1-amine, followed by deprotection.

Key Pathway:

  • Precursor: N-Boc-3-buten-1-amine (commercially available).

  • Transformation: [2+1] Cycloaddition with difluorocarbene.

  • Deprotection: Acidic cleavage of the Boc group.

Detailed Protocol (Self-Validating System)

Note: This protocol is based on standard methodologies for gem-difluorocyclopropanation of electron-rich/neutral alkenes.

Phase 1: Protection (If starting from amine salt)

If starting from 3-buten-1-amine HCl:

  • Suspend amine HCl in DCM/aq. NaHCO₃.

  • Add Boc₂O (1.1 equiv). Stir 4h at RT.

  • Extract, dry (MgSO₄), and concentrate to yield N-Boc-3-buten-1-amine.

Phase 2: Difluorocyclopropanation (The Critical Step)

Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or TMSCF₂Br. Method A: Sodium Chlorodifluoroacetate (Thermal)

  • Setup: Dissolve N-Boc-3-buten-1-amine (1.0 equiv) in diglyme (0.5 M).

  • Reagent Addition: Add ClCF₂COONa (5–10 equiv) slowly.

  • Reaction: Heat to 160–180 °C. The salt decarboxylates to release :CF₂.

    • Mechanism:[2][3][4] ClCF₂COO⁻ → :CF₂ + CO₂ + Cl⁻.

  • Workup: Cool, dilute with water, extract with Et₂O. Purify via silica chromatography.

Method B: TMSCF₃ / NaI (Mild Conditions)

  • Setup: Dissolve alkene in THF.

  • Reagents: Add TMSCF₃ (Ruppert-Prakash reagent, 2.0 equiv) and NaI (0.2 equiv).

  • Reaction: Heat to 65–80 °C for 4–12 h.

  • Validation: Monitor disappearance of alkene peak via ¹H NMR (loss of vinylic protons at 5.0–6.0 ppm).

Phase 3: Deprotection
  • Dissolve the cyclopropanated intermediate in 4M HCl/Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo to yield This compound hydrochloride .

Synthesis Workflow Diagram

Synthesis Precursor 3-Buten-1-amine Protection N-Boc Protection (Boc2O, Base) Precursor->Protection Intermediate1 N-Boc-3-buten-1-amine Protection->Intermediate1 Cyclopropanation Difluorocyclopropanation (:CF2 Source: ClCF2COONa or TMSCF3) Intermediate1->Cyclopropanation [2+1] Cycloaddition Intermediate2 N-Boc-2-(2,2-difluorocyclopropyl) ethan-1-amine Cyclopropanation->Intermediate2 Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate2->Deprotection Product Target: 2-(2,2-Difluorocyclopropyl) ethan-1-amine HCl Deprotection->Product

Caption: Synthetic pathway via difluorocarbene addition to N-protected homoallylamine.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

This molecule is a strategic replacement for:

  • n-Propyl / n-Butyl chains: Reduces entropy loss upon binding.

  • Cyclopropylamines: The fluorine atoms block metabolic oxidation at the cyclopropane ring, a common soft spot in drug candidates.

  • GABA Analogues: The structure mimics the

    
    -aminobutyric acid (GABA) backbone but with a rigidified core, potentially selecting for specific GABA receptor subtypes.
    
Structure-Activity Relationship (SAR) Logic

The gem-difluorocyclopropyl moiety impacts the molecule's behavior in three distinct ways:

  • Lipophilicity (LogP): The CF₂ group is lipophilic. Unlike a polar ether or carbonyl, it increases membrane permeability without introducing a hydrogen bond donor/acceptor.

  • Conformation: The "cis" and "trans" isomers (relative to the alkyl chain and fluorines) place the amine vector in distinct spatial regions, allowing for precise probing of receptor pockets.

  • Basicity: By lowering the pKa of the amine, the fraction of uncharged species at physiological pH (7.4) increases, potentially enhancing Blood-Brain Barrier (BBB) penetration.

SAR Logic Diagram

SAR Core 2-(2,2-Difluorocyclopropyl) ethan-1-amine Effect1 Metabolic Blockade Core->Effect1 Effect2 pKa Modulation Core->Effect2 Effect3 Conformational Restriction Core->Effect3 Outcome1 Prevents P450 Oxidation at Ring Carbons Effect1->Outcome1 Outcome2 Lowers Amine Basicity (Better BBB Penetration) Effect2->Outcome2 Outcome3 Reduces Entropic Penalty in Binding Pocket Effect3->Outcome3

Caption: Mechanistic impact of the difluorocyclopropyl scaffold on pharmacological properties.

Safety & Handling

Signal Word: DANGER (Based on general fluoroamine class properties)

  • Hazards: Causes severe skin burns and eye damage (H314). Hydrochloride salts are generally less volatile and safer to handle than the free base.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Emergency Protocol:

  • Eye Contact: Rinse immediately with water for 15 minutes. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[4] Remove contaminated clothing.

References

  • Grygorenko, O. O., et al. (2022). "Synthesis of gem-Difluorocyclopropanes." ResearchGate.[5] Available at: [Link]

  • Wang, F., et al. (2011). "Difluoromethylation and gem-difluorocyclopropanation with TMSCF3." Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Structure and properties of 2-(2,2-Difluorocyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)ethanamine: A Key Building Block in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere, prized for its unique conformational and electronic characteristics. This guide provides a comprehensive technical overview of 2-(2,2-Difluorocyclopropyl)ethanamine, a versatile building block featuring this key group. We will explore its molecular structure, physicochemical properties, established synthetic routes, and critical role in the development of advanced therapeutics, including potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this important synthetic intermediate.

The Ascendancy of the gem-Difluorocyclopropyl Moiety in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly alter their properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[1] The gem-difluorocyclopropane ring is a conformationally restricted, metabolically robust isostere for various functional groups, including amides and other polar functionalities. Its rigid structure can lock a molecule into a desired bioactive conformation, while the two electron-withdrawing fluorine atoms can significantly influence the electronics of adjacent groups. These attributes make building blocks like 2-(2,2-Difluorocyclopropyl)ethanamine highly sought after for lead optimization campaigns in drug discovery.

Molecular Structure and Physicochemical Properties

2-(2,2-Difluorocyclopropyl)ethanamine possesses a primary amine connected via an ethyl linker to a gem-difluorocyclopropane ring. The primary amine serves as a crucial synthetic handle for conjugation to larger molecular scaffolds, while the fluorinated ring imparts its unique properties to the target molecule.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are cataloged in public chemical databases.[2] The most common commercially available form is the hydrochloride salt, which improves handling and stability.[3][4]

PropertyValueSource
Chemical Name 2-(2,2-Difluorocyclopropyl)ethanamineIUPAC
Molecular Formula C₅H₉F₂NPubChem[2]
Monoisotopic Mass 121.070305 DaPubChem[2]
CAS Number (HCl Salt) 2031258-87-2BLDpharm[4]
Canonical SMILES C1C(C1(F)F)CCNPubChem[2]
InChIKey JFMDNCKAFKFJTR-UHFFFAOYSA-NPubChem[2]
Predicted XlogP 0.7PubChem[2]

Synthesis and Manufacturing Principles

The synthesis of gem-difluorocyclopropanes predominantly relies on the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂) source.[5] This remains the most efficient and widely adopted strategy.

The Difluorocarbene Addition Pathway

Several reagents can be used to generate difluorocarbene, each with its own advantages regarding yield, safety, and substrate scope:

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A common, thermally decomposed source of :CF₂.[1]

  • Trimethyl(trifluoromethyl)tin (Me₃SnCF₃): An effective reagent, though concerns about tin toxicity exist.[1]

  • Ruppert-Prakash Reagent (TMSCF₃): A versatile and widely used source for nucleophilic trifluoromethylation that can also be used to generate difluorocarbene.[5]

The general workflow is depicted below. The choice of the protecting group (PG) on the nitrogen is critical to ensure compatibility with the cyclopropanation conditions. Boc (tert-Butoxycarbonyl) is a common choice.

G cluster_0 General Synthesis Workflow start N-Protected 3-Buten-1-amine cycloaddition [2+1] Cycloaddition start->cycloaddition reagent Difluorocarbene Source (e.g., ClCF₂COONa) reagent->cycloaddition intermediate N-Protected 2-(2,2-Difluorocyclopropyl)ethanamine cycloaddition->intermediate deprotection Deprotection intermediate->deprotection product 2-(2,2-Difluorocyclopropyl)ethanamine deprotection->product

Figure 1: General synthetic workflow for 2-(2,2-Difluorocyclopropyl)ethanamine.

Application in Drug Development: A Case Study of JAK/TYK2 Inhibition

The true value of 2-(2,2-Difluorocyclopropyl)ethanamine is realized when it is incorporated as a structural motif into pharmacologically active agents. Its primary amine allows for straightforward amide bond formation, making it an ideal building block for coupling with carboxylic acid-bearing molecular cores.

A prominent example is the discovery of PF-06700841 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) developed for the treatment of autoimmune diseases.[6] In this molecule, an (S)-2,2-difluorocyclopropyl moiety is attached to the core structure. The development of this clinical candidate highlights the rationale behind using this specific building block:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethylene group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug.

  • Conformational Constraint: The rigid cyclopropane ring helps to lock the side chain in a specific orientation, which can enhance binding affinity to the target protein by reducing the entropic penalty of binding.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can subtly modulate the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and off-target activity.

The diagram below illustrates how the amine functionality acts as a point of attachment to a larger, complex molecular scaffold in drug discovery programs.

G cluster_1 Role as a Medicinal Chemistry Building Block building_block 2-(2,2-Difluorocyclopropyl)ethanamine (Primary Amine Handle) coupling Amide Bond Formation (e.g., EDC, HATU coupling) building_block->coupling scaffold Drug Scaffold (Carboxylic Acid Moiety) scaffold->coupling final_compound Advanced Drug Candidate (e.g., PF-06700841) coupling->final_compound

Figure 2: Schematic of coupling 2-(2,2-Difluorocyclopropyl)ethanamine to a drug scaffold.

Analytical and Spectroscopic Characterization

Full characterization of 2-(2,2-Difluorocyclopropyl)ethanamine is essential for quality control in a research or manufacturing setting. While a comprehensive public database of its spectra is limited, key analytical features can be predicted.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecule [M+H]⁺ at approximately 122.0776 m/z.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to proton-fluorine coupling. The protons on the cyclopropane ring and the adjacent methylene group would appear as complex multiplets.

    • ¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms would be observed, split by the adjacent protons on the cyclopropane ring.

    • ¹³C NMR: The carbon bearing the two fluorine atoms (CF₂) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet.

Safety, Handling, and Storage

As with any reactive amine, proper safety protocols must be followed. The hydrochloride salt of 2-(2,2-Difluorocyclopropyl)ethanamine is classified with several hazard statements.[3]

GHS Pictogram(s)Hazard Statement(s)Prevention and Response Measures

H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.[7] Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes.[7]

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

2-(2,2-Difluorocyclopropyl)ethanamine represents more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a reactive primary amine handle and the structurally significant gem-difluorocyclopropyl group provides medicinal chemists with a powerful building block for creating next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties. As demonstrated by its incorporation into clinical candidates for autoimmune diseases, the strategic use of this and related fluorinated motifs will undoubtedly continue to be a fruitful area of research and development.

References

  • PubChem. 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Molekula. Chemical Label: this compound hydrochloride. Available from: [Link]

  • PubChem. 2,2-Difluoroethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Fensome A, et al. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases. J Med Chem. 2018;61(19):8597-8612. Available from: [Link]

  • PubChem. 2-[(1S)-2,2-difluorocyclopentyl]ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Grygorenko, O. O. Synthesis of gem-Difluorocyclopropanes. ResearchGate. (2022). Available from: [Link]

  • Google Patents. Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. EP2638001B1.
  • Zukowska, K., & Mąkosza, M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J Org Chem. 2016;12:1276-1311. Available from: [Link]

Sources

An In-depth Technical Guide to Gem-difluorocyclopropane Ethylamine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the gem-difluorocyclopropane group has emerged as a particularly valuable building block.[3] This moiety imparts a unique combination of conformational rigidity, metabolic stability, and altered electronic properties that can profoundly influence a compound's biological activity and developability.[4][5] Specifically, gem-difluorocyclopropane ethylamine scaffolds are of high interest as they provide a versatile platform for introducing this desirable motif into a wide range of molecular architectures, particularly those targeting receptors and enzymes that interact with amine functionalities.

This guide provides a comprehensive overview of the synthesis, properties, and applications of gem-difluorocyclopropane ethylamine building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, explore the profound impact of this moiety on molecular characteristics, and showcase its successful application in drug discovery programs.

Part 1: Synthesis of Gem-difluorocyclopropane Ethylamine Building Blocks

The construction of the gem-difluorocyclopropane ring system is the critical first step in accessing these valuable building blocks. The most prevalent and historically significant method involves the [2+1] cycloaddition of difluorocarbene to an appropriate alkene precursor.[6]

Generation of Difluorocarbene: A Comparative Overview

The choice of difluorocarbene source is dictated by factors such as substrate compatibility, reaction scale, and safety considerations. Several reagents and methods have been developed, each with its own advantages and limitations.

Reagent/MethodPrecursorConditionsAdvantagesDisadvantages
Thermal Decomposition Sodium chlorodifluoroacetate (ClCF₂COONa)High temperatures (180-190 °C) in high-boiling solvents (e.g., diglyme)Readily available, cost-effectiveHarsh conditions, limited functional group tolerance
Ruppert-Prakash Reagent Trimethyl(trifluoromethyl)silane (TMSCF₃)Catalytic initiator (e.g., NaI)Mild conditions, broad substrate scope, good for functionalized alkenesReagent cost, potential for side reactions
Dolbier's Reagent Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)Moderate temperaturesHighly efficient for both electron-rich and -poor alkenesReagent preparation required
Phase-Transfer Catalysis Dibromodifluoromethane (CBr₂F₂) or Chlorodifluoromethane (CHClF₂)Biphasic system with a phase-transfer catalystMilder conditions than thermal decompositionLower yields with electron-deficient alkenes
Organometallic Sources Phenyl(trifluoromethyl)mercury (Seyferth's reagent)Thermal decompositionGood yields for a wide range of alkenesToxicity of mercury reagents
Synthetic Workflow: From Alkene to Ethylamine

A general and efficient pathway to gem-difluorocyclopropane ethylamine building blocks commences with the difluorocyclopropanation of a suitable N-protected allylamine derivative. The choice of protecting group is crucial to ensure compatibility with the cyclopropanation conditions and to allow for facile deprotection at a later stage.

Below is a representative experimental workflow for the synthesis of a Boc-protected gem-difluorocyclopropane ethylamine, a versatile intermediate for further elaboration.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Functional Group Transformation (Optional) cluster_2 Step 3: Chain Extension cluster_3 Step 4: Reduction and Deprotection A N-Boc-allylamine B TMSCF₃, NaI (cat.) THF, reflux A->B Reactant C N-Boc-(2,2-difluorocyclopropyl)methanamine B->C Product D N-Boc-(2,2-difluorocyclopropyl)methanamine E Oxidation (e.g., PDC, PCC) D->E Starting Material F N-Boc-2,2-difluorocyclopropanecarboxaldehyde E->F Product G N-Boc-2,2-difluorocyclopropanecarboxaldehyde H Wittig Reaction (e.g., Ph₃P=CHCN) G->H Reactant I N-Boc-3-(2,2-difluorocyclopropyl)acrylonitrile H->I Product J N-Boc-3-(2,2-difluorocyclopropyl)acrylonitrile K 1. Reduction (e.g., H₂, Raney Ni) 2. Deprotection (e.g., TFA) J->K Starting Material L 2-(2,2-Difluorocyclopropyl)ethanamine K->L Final Product

Caption: A generalized synthetic workflow for the preparation of 2-(2,2-difluorocyclopropyl)ethanamine.

Experimental Protocol: Difluorocyclopropanation using Ruppert-Prakash Reagent [7]

  • Reaction Setup: To a solution of N-Boc-allylamine (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon), add sodium iodide (0.1 eq.).

  • Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq.) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-(2,2-difluorocyclopropyl)methanamine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Ruppert-Prakash reagent and the intermediate difluorocarbene are sensitive to moisture.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Catalytic NaI: Facilitates the generation of the active difluorocarbene species from TMSCF₃.

  • Slow Addition: In some cases, a slow addition protocol for the Ruppert-Prakash reagent can improve yields, especially for less reactive or electron-deficient alkenes.[7]

Part 2: Physicochemical Properties and Their Implications in Drug Design

The incorporation of a gem-difluorocyclopropane ethylamine moiety can have a profound impact on several key physicochemical properties relevant to drug discovery.

Conformational Rigidity

The cyclopropane ring is inherently rigid, and this conformational constraint is a key feature that medicinal chemists exploit.[8][9] By locking a portion of the molecule in a specific orientation, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency and selectivity.[9] The gem-difluoro substitution further influences the conformational preferences of the cyclopropane ring and adjacent substituents.

G A Flexible Alkyl Chain B Gem-difluorocyclopropane Ethylamine A->B Incorporation of C Reduced Conformational Freedom B->C D Increased Binding Affinity (Lower Entropic Penalty) C->D

Caption: Impact of gem-difluorocyclopropane on conformational freedom and binding affinity.

Metabolic Stability

A major advantage of fluorination in drug design is the enhancement of metabolic stability.[5] C-H bonds are often sites of oxidative metabolism by cytochrome P450 enzymes. The replacement of a C-H bond with a much stronger C-F bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[5] The gem-difluoro group is particularly effective at sterically and electronically shielding adjacent positions from enzymatic attack.

Lipophilicity and Acidity/Basicity

The effect of the gem-difluoro moiety on lipophilicity (LogP) and the pKa of the ethylamine group is a nuanced interplay of electronic effects.[4]

  • Lipophilicity (LogP): While fluorine is highly electronegative, the introduction of a CF₂ group does not always lead to a straightforward increase in lipophilicity. The overall effect depends on the molecular context, including the size of the ring and the nature of other functional groups present.[4]

  • Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of the neighboring ethylamine group.[4] This modulation of basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Comparative Physicochemical Properties

MoietyTypical LogP ContributionpKa of EthylamineMetabolic Stability
EthylamineLow~10.5Susceptible to oxidation
Cyclopropyl EthylamineModerate~10.2Moderately stable
Gem-difluorocyclopropyl EthylamineModerate to High~9.0 - 9.5Significantly enhanced

Part 3: Applications in Drug Discovery

The unique properties of gem-difluorocyclopropane ethylamine building blocks have led to their incorporation into a variety of drug candidates across different therapeutic areas.

Bioisosterism

The gem-difluoromethylene group (CF₂) can act as a bioisostere for other chemical groups, such as a carbonyl group (C=O) or a gem-dimethyl group (C(CH₃)₂).[2][10] This bioisosteric replacement can maintain or improve biological activity while favorably modulating physicochemical and pharmacokinetic properties.

G cluster_0 Bioisosteric Relationships cluster_1 Property Modulation A Carbonyl (C=O) C Gem-difluoromethylene (CF₂) A->C Bioisostere B Gem-dimethyl (C(CH₃)₂) B->C Bioisostere D Improved Metabolic Stability C->D E Altered Polarity and Lipophilicity C->E F Modified Hydrogen Bonding Capacity C->F

Caption: Bioisosteric relationships of the gem-difluoromethylene group.

Case Studies

Numerous examples in the literature highlight the successful application of gem-difluorocyclopropanes in modern drug discovery. For instance, these motifs have been incorporated into selective agonists for metabotropic glutamate receptors, discoidin domain receptor 1 inhibitors, and extracellular signal-regulated kinase 2 inhibitors.[11] The inclusion of the gem-difluorocyclopropane moiety in these compounds often leads to improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

Gem-difluorocyclopropane ethylamine building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, enhanced metabolic stability, and ability to modulate physicochemical properties makes them highly attractive for the design of novel therapeutics. A thorough understanding of their synthesis and the nuanced effects they impart on molecular properties is essential for their effective application in drug discovery programs. As synthetic methodologies continue to evolve and our understanding of fluorine's role in drug design deepens, the importance of these valuable building blocks is set to grow.

References

  • Yamani, K., Pierre, H., Archambeau, A., Meyer, C., & Cossy, J. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 59(42), 18505-18509. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-61). [Link]

  • Li, J., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Zhang, Z., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]

  • Fawcett, A., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21356-21362. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Sappa, E., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA. [Link]

  • Wang, R., et al. (2001). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 3847-3856. [Link]

  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

  • Wang, R., et al. (2001). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. Journal of Medicinal Chemistry, 44(23), 3847-3856. [Link]

  • Douglas, J. J., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 88(17), 12384-12392. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Sappa, E., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63. [Link]

  • Munemori, D., et al. (2014). Synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes. Organic Letters, 16(10), 2638-2641. [Link]

  • Rullière, P., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Horvath, A., & Rábai, J. (2022). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 65(16), 10984-10992. [Link]

  • Wang, Y., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Nature Communications, 15(1), 1-12. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • Various Authors. (2025). Examples of bioactive gem‐difluorocyclopropanes. ResearchGate. [Link]

  • Various Authors. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Various Authors. (2013). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760-5763. [Link]

  • Itoh, T., et al. (2002). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. Organic Letters, 4(16), 2633-2636. [Link]

Sources

Technical Monograph: 2-(2,2-Difluorocyclopropyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,2-Difluorocyclopropyl)ethan-1-amine Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Strategic Bioisostere for Conformational Control and Metabolic Stability[1]

Executive Summary

This guide provides a comprehensive technical profile of This compound , a specialized fluorinated building block.[1] In modern medicinal chemistry, this motif serves as a high-value bioisostere for aliphatic chains (e.g., n-propyl, isobutyl) and gem-dimethyl groups. Its utility lies in the fluorine effect —simultaneously modulating pKa, increasing lipophilicity, and blocking metabolic oxidation—while the cyclopropane ring imposes a rigid conformational lock that can enhance target binding affinity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterData
Common Name This compound
IUPAC Name 2-(2,2-difluorocyclopropyl)ethanamine
CAS Number 123131-70-4 (Free Base) / 2031258-87-2 (HCl Salt)
Molecular Formula C₅H₉F₂N
Molecular Weight 121.13 g/mol
SMILES C1C(C1(F)F)CCN
InChI InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2
InChIKey JFMDNCKAFKFJTR-UHFFFAOYSA-N
Predicted LogP ~0.7
H-Bond Donors/Acceptors 1 / 3

Structural Significance in Medicinal Chemistry[2][4][14][15][16]

The 2,2-difluorocyclopropyl moiety is not merely a spacer; it is a functional pharmacophore.[1]

The "Fluorine Effect" on Basicity

The introduction of fluorine atoms beta or gamma to an amine center typically lowers the pKa of the basic nitrogen via the inductive electron-withdrawing effect (


).
  • Aliphatic Amine pKa: ~10.5[1]

  • Target Compound pKa: Expected ~8.5–9.5 Implication: This reduction in basicity can improve oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), facilitating membrane permeability while retaining sufficient basicity for salt bridge interactions in the binding pocket.

Conformational Restriction

Unlike a flexible n-butyl chain, the cyclopropane ring restricts the rotation of the carbon skeleton.

  • Vector Alignment: The angle of the ethylamine tail relative to the ring is fixed, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C-H bonds of the cyclopropane ring are deactivated by the gem-difluoro substitution, rendering the ring highly resistant to Cytochrome P450-mediated oxidation.

Bioisosteric Mapping

The compound serves as a bioisostere for:

  • Isobutyl groups: Similar steric bulk but with altered electronic properties.[1]

  • Cyclopentyl groups: A contracted, fluorinated mimic.[1]

Synthetic Protocol

Objective: Synthesis of this compound HCl. Strategy: Difluorocyclopropanation of an N-protected homoallylamine using a difluorocarbene source.[1]

Reaction Pathway Visualization

SynthesisRoute Start N-Boc-3-buten-1-amine (Precursor) Inter N-Boc-Intermediate (Cyclopropanation) Start->Inter THF, Reflux, 110°C Carbene TMSCF3 + NaI (Difluorocarbene Source) Carbene->Inter Generates :CF2 Product Target Amine HCl (Final Product) Inter->Product RT, 2h Deprotect HCl / Dioxane (Deprotection)

Caption: Synthesis via Ruppert-Prakash reagent mediated difluorocyclopropanation.

Detailed Methodology

Step 1: Protection (if starting from 3-buten-1-amine) Note: Commercially available N-Boc-3-buten-1-amine (CAS 15396-55-1) is recommended to avoid side reactions with the free amine.[1]

Step 2: Difluorocyclopropanation This protocol utilizes TMSCF₃ (Ruppert-Prakash reagent) and Sodium Iodide (NaI) as a mild, non-ozone-depleting source of difluorocarbene (


).[1]
  • Reagents:

    • N-Boc-3-buten-1-amine (1.0 equiv)[1]

    • TMSCF₃ (Trimethyl(trifluoromethyl)silane) (1.5 - 2.0 equiv)

    • NaI (Sodium Iodide) (0.2 - 0.5 equiv, catalytic to stoichiometric)

    • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Procedure:

    • Charge a flame-dried round-bottom flask with N-Boc-3-buten-1-amine and NaI in anhydrous THF under Argon atmosphere.

    • Heat the solution to reflux (approx. 65–70°C).

    • Add TMSCF₃ dropwise over 30–60 minutes. Critical: Slow addition controls the concentration of active

      
       species, favoring cyclopropanation over carbene dimerization (tetrafluoroethylene formation).
      
    • Monitor reaction by TLC or LC-MS (Look for mass shift +50 Da).

    • Upon completion, quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM) or dioxane.

    • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to yield the This compound hydrochloride as a white to off-white solid.[1]

Handling, Stability, and Safety

Stability Profile
  • Thermal Stability: The gem-difluorocyclopropane ring is thermally robust up to >150°C, unlike non-fluorinated cyclopropanes which may undergo ring-opening at high temperatures.[1]

  • Chemical Stability: Resistant to acidic and basic hydrolysis.[1] The fluorine atoms protect the ring from electrophilic attack.

Safety Precautions
  • Difluorocarbene Hazards: While TMSCF₃ is safer than chlorodifluoromethane (Freon 22), the generation of carbenes requires inert atmosphere handling.

  • Amine Toxicity: Treat the free base as a corrosive and irritant. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store the HCl salt in a desiccator at 4°C. It is hygroscopic.

Application Case Study: Bioisosteric Replacement Logic

When optimizing a lead compound containing an isobutyl amine side chain, replacing it with 2-(2,2-difluorocyclopropyl)ethanamine can resolve metabolic liabilities.[1]

Bioisostere Lead Lead Compound (Isobutyl Side Chain) Problem Metabolic Liability: CYP450 Oxidation at Tertiary C-H Lead->Problem In vitro assay Solution Strategy: Replace with 2,2-Difluorocyclopropyl Problem->Solution Design Step Result Optimized Analog: 1. Blocked Metabolic Site 2. Lower pKa (Better Permeability) 3. Retained Steric Bulk Solution->Result Synthesis & Testing

Caption: Logic flow for bioisosteric replacement using the target compound.

References

  • PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Wang, F., et al. (2011). Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes.[2] Journal of Fluorine Chemistry. (General reference for TMSCF3 method). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis of gem-Difluorocyclopropanes.[2] ResearchGate.[2] [Link]

Sources

Fluorinated Motifs in Medicinal Chemistry: A Technical Analysis of the C5H9F2N Amine Class

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule therapeutics, the molecular formula C5H9F2N represents a critical class of fluorinated heterocycles: difluoropiperidines . These motifs serve as high-value bioisosteres for non-fluorinated piperidines and carbonyl groups.

By incorporating a gem-difluoro (


) moiety into the piperidine ring, medicinal chemists can precisely modulate basicity (

), block metabolic "soft spots" (CYP450 oxidation), and alter lipophilicity (

) without significantly changing steric bulk. This guide provides an in-depth technical characterization of the two primary isomers—4,4-difluoropiperidine and 3,3-difluoropiperidine —focusing on their synthesis, physicochemical properties, and application in lead optimization.

Part 1: Physicochemical Characterization[1][2]

Molecular Identity and Mass Spectrometry

For high-resolution mass spectrometry (HRMS) validation, distinction between the nominal mass and the monoisotopic mass is critical to avoid false-negative identification during library synthesis.

PropertyValueTechnical Note
Molecular Formula C

H

F

N
Degree of Unsaturation = 1 (Cyclic)
Average Molecular Weight 121.13 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 121.0703 Da Critical: Use this value for [M+H]

extraction window in HRMS (m/z 122.0776).
Isotopic Pattern M (100%), M+1 (5.8%)

C contribution is standard;

F is monoisotopic.
Structural Isomerism and Basicity Modulation

The position of the fluorine atoms relative to the nitrogen center dictates the electronic environment. Fluorine is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (

) that reduces the electron density on the nitrogen lone pair, thereby lowering the

.
  • 4,4-Difluoropiperidine: The fluorines are distal (

    
    -position). The inductive effect is attenuated, resulting in a moderate 
    
    
    
    drop (approx. 2–3 log units vs. piperidine).
  • 3,3-Difluoropiperidine: The fluorines are proximal (

    
    -position). The inductive effect is potent, significantly reducing basicity.
    

Strategic Application: lowering amine


 (from ~11 to ~8.5) often improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) and reduces hERG channel blockade liability.

Part 2: Synthetic Methodologies

Core Synthetic Strategy: Deoxofluorination

The industry-standard route to C5H9F2N involves the nucleophilic fluorination of N-protected piperidones using Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride), followed by deprotection.

Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Reagents: N-Boc-4-piperidone, Deoxo-Fluor (50% in toluene), DCM, HCl (4M in dioxane).

  • Fluorination (The "Gem-Difluoro" Installation):

    • Charge a dry reaction vessel with N-Boc-4-piperidone (1.0 eq) and anhydrous DCM under

      
       atmosphere. Cool to 0°C.[2]
      
    • Critical Step: Add Deoxo-Fluor (1.5 eq) dropwise. (Caution: Exothermic).

    • Allow to warm to room temperature and stir for 16h.

    • Quench: Pour carefully into saturated

      
       (gas evolution). Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Result: N-Boc-4,4-difluoropiperidine.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in minimal dioxane.

    • Add 4M HCl in dioxane (5 eq). Stir at RT for 4h.

    • Precipitate forms.[3] Filter and wash with

      
      .
      
    • Yield: 4,4-Difluoropiperidine HCl salt (White solid).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 3,3- vs 4,4- isomers.

SynthesisWorkflow Start Target: C5H9F2N Amine Choice Select Isomer Start->Choice RouteA Route A: 4,4-Difluoropiperidine Choice->RouteA RouteB Route B: 3,3-Difluoropiperidine Choice->RouteB SM_A Start: N-Boc-4-Piperidone RouteA->SM_A Reagent_A Reagent: DAST or Deoxo-Fluor SM_A->Reagent_A Step_A Nucleophilic Fluorination (C=O -> CF2) Reagent_A->Step_A Deprotect Deprotection (HCl/TFA) Step_A->Deprotect Step_A->Deprotect SM_B Start: N-Boc-3-Piperidone (Less Stable) RouteB->SM_B Alt_B Alt Strategy: Electrophilic Fluorination (Enamine + NFSI) RouteB->Alt_B SM_B->Reagent_A Alt_B->Deprotect Final Final Product: C5H9F2N * HCl Deprotect->Final

Figure 1: Synthetic decision tree for accessing C5H9F2N isomers. Route A (4,4-DFP) utilizes nucleophilic fluorination of ketones, while Route B (3,3-DFP) often requires electrophilic fluorination due to the instability of 3-piperidones.

Part 3: Analytical Validation (NMR)

Validating the structure of C5H9F2N requires analyzing the distinctive splitting patterns caused by


 (Spin 1/2, 100% abundance).
F NMR Interpretation
  • 4,4-Difluoropiperidine:

    • Signal: Typically a broad singlet or quintet (if H-decoupled) around -95 to -100 ppm .

    • Coupling: Strong geminal coupling (

      
      ) is not observed if fluorines are equivalent, but vicinal coupling (
      
      
      
      ) to adjacent
      
      
      protons creates complex multiplets.
H NMR Interpretation
  • 
    -Protons (adj. to Nitrogen): 
    
    • In 4,4-DFP: Triplet (approx 3.0 ppm).

    • In 3,3-DFP: The

      
      -protons at C2 appear as a triplet of triplets (due to H-F coupling) shifted downfield due to proximity to fluorine.
      

Part 4: Applications in Drug Discovery[1][6][7]

The "Fluorine Effect" on Physicochemical Properties

The incorporation of the C5H9F2N scaffold is a deliberate tactic to optimize Lead compounds.

PropertyNon-fluorinated (Piperidine)Fluorinated (C5H9F2N)Drug Design Benefit
Basicity (

)
~11.0~8.5 (4,4-DFP) Improved membrane permeability; reduced P-gp efflux.
LogD (pH 7.4) -0.6~0.5 - 1.3 Increased lipophilicity improves blood-brain barrier (BBB) penetration.
Metabolic Stability Low (C-H oxidation)High The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation.
Mechanistic Pathway: Blocking Metabolism

The following diagram details how the gem-difluoro group prevents oxidative clearance.

MetabolismBlock Substrate Piperidine Scaffold (Drug Candidate) CYP Enzyme: CYP450 (Oxidative Attack) Substrate->CYP Path_H Path A: C-H Bond (Unprotected) CYP->Path_H Standard Path_F Path B: C-F Bond (C5H9F2N) CYP->Path_F Gem-Difluoro Modification Oxidation Hydroxylation -> Ring Opening (Inactive Metabolite) Path_H->Oxidation Block Metabolic Blockade (C-F Bond Strength > C-H) Path_F->Block Result Extended Half-Life (t1/2) Improved Bioavailability Block->Result

Figure 2: Mechanism of metabolic stabilization. The C5H9F2N scaffold prevents hydroxylation at the 3 or 4 positions, extending the drug's half-life.

References

  • PubChem. (2025).[4][5] 4,4-Difluoropiperidine Hydrochloride Compound Summary. National Library of Medicine.[6] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context: General review of fluorine effects on pKa).
  • Van der Veken, P., et al. (2008). Synthesis of 3,3-difluoropiperidines. Journal of Organic Chemistry. (Context: Synthetic routes for the 3,3-isomer).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Context: Metabolic stability of gem-difluoro groups).

Sources

A Researcher's Guide to Sourcing and Utilizing 2-(2,2-Difluorocyclopropyl)ethan-1-amine: A Key Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

February 14, 2026

Abstract

The 2-(2,2-difluorocyclopropyl)ethan-1-amine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its unique combination of a strained, conformationally restricted ring system and the electron-withdrawing nature of the gem-dinal fluorine substituents offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth analysis of the supplier landscape for this critical building block, outlines a rigorous in-house quality control protocol for its validation, and discusses its strategic application in pharmaceutical research and development. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require reliable sourcing and a deep technical understanding of this valuable reagent.

The Strategic Value of the 2,2-Difluorocyclopropyl Moiety in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the 2,2-difluorocyclopropyl group is a particularly advantageous bioisostere.[1] A bioisostere is a functional group that can replace another without significantly altering the molecule's biological activity, often while improving its drug-like properties.[1]

The gem-difluorocyclopropyl moiety confers several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the cyclopropyl ring resistant to oxidative metabolism, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[2]

  • Lipophilicity and Solubility: The two fluorine atoms significantly increase the lipophilicity of the cyclopropyl ring. This modulation of the octanol-water partition coefficient (logP) is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Conformational Rigidity: The strained three-membered ring locks the adjacent ethylamine sidechain into a more defined spatial orientation. This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[3]

  • Bioisosteric Replacement: The difluorocyclopropyl group can serve as a bioisostere for other common chemical groups, such as carbonyls or gem-dimethyl groups.[2][4] This substitution allows chemists to fine-tune electronic and steric properties while maintaining key binding interactions.[5][6]

The amine functional group on the ethyl sidechain provides a versatile synthetic handle for incorporating this valuable scaffold into a wide range of molecular architectures through amide bond formation, reductive amination, and other common synthetic transformations.

Supplier Landscape and Due Diligence

Sourcing high-quality chemical building blocks is paramount for the success and reproducibility of any research program. The market for this compound includes a variety of vendors, from large-scale manufacturers to specialized catalog suppliers. The compound is commonly identified by CAS Number 123131-70-4 .[7] Its hydrochloride salt is also available under CAS Number 2031258-87-2 .[8]

Representative Supplier Comparison

The following table provides a snapshot of representative suppliers. Researchers should always verify current availability, purity, and pricing directly with the vendors.

SupplierProduct FormStated PurityKey Considerations
BLD Pharm Free base & HCl saltNot specifiedOffers both the free amine and the hydrochloride salt, providing flexibility for different reaction conditions.[7][8]
ChemBridge Custom SynthesisTypically ≥95%Specializes in building blocks for drug discovery; provides NMR and/or LC-MS data upon request.[9]
AChemBlock HCl salt97%Provides a specific purity specification for their hydrochloride salt product.[10]
Sigma-Aldrich (Merck) VariesVariesA major global supplier with robust quality assurance systems and documentation, such as Certificates of Analysis.
eMolecules / Fisher Scientific HCl saltNot specifiedActs as a marketplace/distributor for various underlying manufacturers, offering a wide selection.[11]
Supplier Selection Workflow

Choosing the right supplier involves more than just comparing prices. The following workflow provides a logical framework for making an informed decision.

A Initial Search (CAS 123131-70-4) B Identify Potential Suppliers A->B C Request Documentation (CoA, NMR, LC-MS) B->C For top 2-3 candidates D Evaluate Purity & Consistency C->D E Assess Scale-Up Capability D->E Purity Meets Spec? F Compare Price & Lead Time E->F Future needs considered? G Place Pilot Order F->G H Perform In-House QC (See Section 3) G->H I Approve for Project Use H->I Pass J Reject Supplier H->J Fail J->B Re-evaluate

Caption: A decision workflow for selecting a reliable chemical supplier.

In-House Quality Control and Verification Protocol

Even when a Certificate of Analysis (CoA) is provided, independent verification of the identity and purity of a critical building block is a non-negotiable step in ensuring experimental integrity. Many reputable suppliers offer comprehensive QC data, often including NMR and LC-MS.[9][12]

Mandatory Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight and assesses the purity by separating the main component from any impurities.[14]

Step-by-Step QC Workflow

A Receive Building Block B Prepare Sample (e.g., in CDCl3 or DMSO-d6) A->B C Acquire 1H NMR B->C D Acquire 19F NMR B->D E Acquire LC-MS B->E F Analyze Data C->F D->F E->F G Structure & Purity Confirmed? F->G H Release to Chemical Inventory G->H Yes I Quarantine & Contact Supplier G->I No

Caption: A standard workflow for the in-house quality control of incoming reagents.

Detailed Protocol: NMR Analysis
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[12]

  • Procedure:

    • Dissolve ~5-10 mg of the amine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).

    • Acquire a standard ¹H NMR spectrum.

      • Expected Signals: Look for complex multiplets corresponding to the cyclopropyl protons and the ethyl chain protons. The integration of these signals should match the expected proton count (9H for the free base).

    • Acquire a ¹⁹F NMR spectrum.

      • Expected Signals: This is a critical experiment. A single environment for the two fluorine atoms should result in a characteristic multiplet, showing coupling to the adjacent cyclopropyl protons. The presence of unexpected fluorine signals is a red flag for impurities.

    • (Optional) Acquire a ¹³C NMR spectrum to confirm the number and type of carbon environments.

Synthetic Considerations and Applications

The synthesis of gem-difluorocyclopropanes typically involves the [2+1] cycloaddition of an alkene with a difluorocarbene source.[15][16] Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) are commonly used for this transformation.[17] Understanding the synthetic route is valuable for predicting potential impurities. For instance, incomplete reaction or side reactions could lead to the presence of the starting alkene or other fluorinated byproducts.

This building block has been instrumental in the development of novel therapeutics. For example, related difluorocyclopropyl motifs are found in potent and selective kinase inhibitors, where the group helps to achieve desired potency and pharmacokinetic properties.[3][5][6] In one notable case, the incorporation of a fluorocyclopropyl amide was explored to tune the activity and selectivity of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases.[3]

Conclusion

This compound is a high-value building block that provides a distinct advantage in the design of next-generation therapeutics. Its ability to enhance metabolic stability and modulate physicochemical properties makes it an attractive tool for medicinal chemists. However, realizing its full potential is critically dependent on rigorous supplier vetting and stringent in-house quality control. By following the guidelines outlined in this document, research organizations can ensure the integrity of their chemical matter, leading to more reliable, reproducible, and ultimately successful drug discovery campaigns.

References

  • Fensome, A. et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612. Available from: [Link]

  • PubChemLite. This compound hydrochloride. Available from: [Link]

  • Wiebe, L. I. et al. (1992). Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers. Nucleosides & Nucleotides, 11(2-4), 815-26. Available from: [Link]

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Available from: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Available from: [Link]

  • PubChemLite. 2-(2,2-difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride. Available from: [Link]

  • Grygorenko, O. et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]

  • Oxford Instruments. Quality Control of raw materials in the chemical industry - Oxford Instruments' benchtop NMR. Available from: [Link]

  • American Elements. 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride. Available from: [Link]

  • Silvestri, T. et al. (2023). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. ChemRxiv. Available from: [Link]

  • Crawford, J. J. et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. Available from: [Link]

  • Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • Hu, J. et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3235–3240. Available from: [Link]

  • Giera, H. et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. Available from: [Link]

  • Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Available from: [Link]

  • Chambers, R. D. et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 246-255. Available from: [Link]

  • Taylor & Francis. Bioisostere – Knowledge and References. Available from: [Link]

  • Al-Zereini, W. et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(7), 868-874. Available from: [Link]

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Next-Generation Fluorinated Aliphatic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Fluorinated Aliphatic Amine Scaffolds: Design, Synthesis, and Physicochemical Tuning Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Design, Synthesis, and Physicochemical Tuning[1]

Executive Summary: The Aliphatic Shift

The strategic incorporation of fluorine into drug candidates has evolved from simple aromatic substitution to complex aliphatic motifs. While aromatic fluorination primarily addresses metabolic stability and potency, fluorinated aliphatic amine scaffolds offer a precise lever to modulate basicity (


), lipophilicity (

), and molecular conformation.[1]

This guide analyzes the utility of novel fluorinated amine scaffolds—specifically


-trifluoromethyl amines, 

-fluoro amines, and fluorinated saturated heterocycles.[1] It provides actionable data on physicochemical properties and details a self-validating photoredox protocol for accessing these high-value scaffolds.[2][3]
Physicochemical Tuning: The Fluorine Effect

The introduction of fluorine near a basic amine center creates a predictable electronic withdrawal, lowering the


 of the conjugate acid. This is a critical design tactic to reduce hERG channel inhibition and improve passive permeability by increasing the fraction of neutral species at physiological pH.
2.1 Basicity Modulation (

)

The "fluorine effect" is additive and distance-dependent. The following table summarizes the impact of fluorination on the


 of ethylamine derivatives, serving as a baseline for scaffold design.
Scaffold ClassStructureApprox.


(vs. Ethylamine)
Impact on Properties
Ethylamine

10.70.0High basicity; potential hERG liability.[2]

-Fluoro

9.0-1.7Moderate reduction; improved permeability.[2][4]

-Difluoro

7.3-3.4Physiological

neutral; reduced cationicity.[1][2]

-Trifluoro

5.7-5.0Low basicity; amide bioisostere character.[2]

-Trifluoro

< 5.5> -5.2Significant electron withdrawal; high metabolic stability.[2]

Technical Insight: While lowering


 generally improves permeability, excessive fluorination can increase lipophilicity (

) to the point of solubility issues. The goal is to optimize

(distribution coefficient at pH 7.4) rather than just

.
2.2 Conformational Control: The Gauche Effect

In


-fluoroamines, the C–F and C–N bonds preferentially adopt a gauche orientation. This is driven by two forces:[5][6]
  • Hyperconjugation:

    
     orbital overlap.[2]
    
  • Electrostatics: In the protonated ammonium species, the attraction between

    
     and 
    
    
    
    stabilizes the gauche conformer by up to 5 kcal/mol .

This effect can be exploited to "lock" flexible chains into bioactive conformations, reducing the entropic penalty of binding.

Figure 1: Stereoelectronic control in


-fluoroamines. The gauche effect dictates the spatial arrangement of the pharmacophore.
Structural Classes & Synthesis Strategies
Class A:

-Trifluoromethyl Amines

Acting as amide bioisosteres, these scaffolds resist metabolic hydrolysis.[1][2]

  • Synthesis Challenge: Nucleophilic addition of

    
     to imines is reversible and unstable.
    
  • Modern Solution: Use of Ruppert-Prakash reagent (

    
    ) with chiral sulfinimines or catalytic enantioselective addition to ketimines.[2]
    
Class B: Fluorinated Cyclic Amines (Piperidines/Pyrrolidines)

Ring-opening fluorination and direct C-H functionalization are common, but de novo synthesis allows for precise stereochemical control.[2]

  • Emerging Scaffold:

    
    -Difluoropiperidines.[1][2]
    
  • Synthesis Strategy: Photoredox radical cyclization.[2]

Detailed Protocol: Photoredox Synthesis of Fluorinated Cyclic Amines

This protocol describes the synthesis of a 3,3-difluoropyrrolidine scaffold via a photoredox-catalyzed radical cyclization/iodine atom transfer (IAT) cascade. This method is superior to traditional DAST fluorination as it operates under mild conditions and tolerates diverse functional groups.[2]

Target Molecule:


-Boc-3,3-difluoro-4-iodomethylpyrrolidine (Precursor to various 3,3-difluoro scaffolds).[2]
4.1 Reagents & Equipment[1][2][7]
  • Substrate:

    
    -Boc-N-(2-bromo-2,2-difluoroethyl)allylamine.[2]
    
  • Catalyst:

    
     (0.5 - 1.0 mol%).[2]
    
  • Solvent: Acetonitrile (MeCN), degassed.[2]

  • Light Source: Blue LED (450 nm), approx.[1][2] 24W.

  • Additives: Sodium ascorbate (optional, depending on specific cycle), or simple reductive quenching cycle.[1][2]

4.2 Step-by-Step Methodology
  • Pre-reaction Preparation:

    • Synthesize the precursor by alkylating

      
      -Boc-allylamine with ethyl bromodifluoroacetate followed by reduction/functionalization to the bromodifluoroethyl amine.
      
    • Self-Validation Check: Verify purity of the precursor by

      
       NMR (should show characteristic 
      
      
      
      signal).
  • Reaction Setup:

    • In a Pyrex tube, dissolve the substrate (0.5 mmol) in degassed MeCN (5.0 mL, 0.1 M).

    • Add

      
       (1.0 mol%).[2]
      
    • Seal the tube with a septum and sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation:

    • Place the tube 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25°C.

    • Stir vigorously.[2][7]

    • Monitoring: Monitor by TLC or

      
       NMR. The starting material 
      
      
      
      signal will disappear, replaced by the cyclic
      
      
      signal (diastereotopic fluorines). Reaction typically completes in 12-24 hours.[2]
  • Workup & Purification:

    • Remove solvent under reduced pressure.[2]

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[2]

    • Yield Expectation: 70-85%.

4.3 Mechanistic Workflow

The reaction proceeds via a radical atom-transfer cyclization (ATRC) mechanism.

PhotoredoxCycle Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue Light (hv) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET (-e⁻) to Substrate Ir_Ox->Ir_GS SET (+e⁻) from Radical/Reductant Substrate R-CF2-Br (Substrate) Radical R-CF2• (Radical) Substrate->Radical Reduction (SET) Cyclized Cyclized Radical Radical->Cyclized 5-exo-trig Cyclization Product Difluoro-Pyrrolidine Cyclized->Product Br Atom Transfer (Chain Propagation)

Figure 2: Photoredox catalytic cycle for the construction of fluorinated pyrrolidines via radical atom transfer.

Case Study: PDE9 Inhibitors

Challenge: A series of Phosphodiesterase 9 (PDE9) inhibitors suffered from high P-glycoprotein (P-gp) mediated efflux, limiting CNS exposure.[2] The core scaffold contained a basic amine.[2]

Fluorine Solution:

  • Modification: Introduction of a fluorine atom at the

    
    -position relative to the amine.
    
  • Result:

    • The

      
       of the amine dropped from ~9.5 to ~8.0.
      
    • Lipophilicity:

      
       remained manageable despite the fluorine addition because the lower 
      
      
      
      reduced the concentration of the ionized species at physiological pH.
    • Outcome: The Efflux Ratio (ER) decreased significantly, improving brain penetration without compromising potency against the PDE9 target.

Key Takeaway: Fluorine is not just a metabolic blocker; it is a tool for fine-tuning the acid-base balance of a molecule to navigate the blood-brain barrier.

References
  • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chem. Soc. Rev., 2008, 37, 320-330.[1][2] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] J. Med.[2] Chem., 2018, 61, 5822–5880.[1][2] Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319.[1][2] Link

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1][2] ChemMedChem, 2007, 2, 1100-1115.[1][2] Link

  • Pitzer, L., et al. "Photoredox Catalysis for the Synthesis of Fluorinated Scaffolds."[1][2] J. Am. Chem. Soc., 2017, 139, 13652.[1][2] Link

  • Chowdhury, A., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors."[1][2] Bioorg.[2] Med. Chem. Lett., 2016, 26, 356-361.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity volatile fluorinated amines for their experimental needs. The unique physicochemical properties of these compounds, stemming from the presence of the highly electronegative fluorine atom, often necessitate specialized purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile fluorinated amines?

The purification of volatile fluorinated amines presents a unique set of challenges due to the combined effects of volatility and fluorination. The high volatility can lead to significant product loss during solvent removal and transfer steps. The presence of fluorine atoms alters the polarity, basicity, and intermolecular interactions of the amine, often leading to azeotrope formation with solvents or impurities.[1][2] Additionally, some fluorinated amines can be thermally labile or sensitive to acidic/basic conditions, further narrowing the choice of purification methods.[3]

Q2: Which purification techniques are most suitable for volatile fluorinated amines?

The choice of purification method is highly dependent on the specific properties of the amine and the nature of the impurities. The most common techniques include:

  • Fractional Distillation: Ideal for separating compounds with different boiling points.[4][5] For volatile amines, vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation.

  • Extractive Distillation: Useful when simple distillation is ineffective due to close boiling points or the formation of azeotropes.[6][7][8] A solvent is added to alter the relative volatilities of the components.[6]

  • Flash Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[9][10] For fluorinated amines, specialized stationary phases and mobile phase modifiers are often necessary.[11]

  • Acid-Base Extraction: This classical technique can be effective for separating basic amines from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.[12]

Q3: How does fluorination affect the basicity of an amine and its purification?

The strong electron-withdrawing effect of fluorine atoms significantly reduces the basicity of the amine. This has important implications for purification. For instance, during acid-base extraction, a stronger acid may be required to fully protonate the fluorinated amine. In chromatography, the reduced basicity can mitigate strong interactions with acidic silica gel, but the altered polarity still requires careful solvent system selection.[9]

Q4: What safety precautions are essential when working with volatile fluorinated amines?

Safety is paramount when handling these compounds. Due to their volatility, there is a significant inhalation risk.[13] Many fluorinating reagents and some fluorinated compounds can be corrosive or toxic.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16] Ensure that safety showers and eyewash stations are readily accessible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of volatile fluorinated amines.

Problem 1: Incomplete Removal of Impurities

Symptom: Analytical data (GC-MS, NMR) shows the presence of starting materials, byproducts, or solvent residues after purification.

Potential Causes & Solutions:

  • Inadequate Separation by Distillation:

    • Cause: Close boiling points of the desired product and impurities, or azeotrope formation.[1]

    • Solution:

      • Increase Column Efficiency: Use a longer, more efficient distillation column (e.g., Vigreux or packed column).

      • Optimize Reflux Ratio: Increase the reflux ratio to improve separation.

      • Consider Extractive Distillation: Introduce a suitable solvent that alters the relative volatilities of the components, thereby breaking the azeotrope.[6][8]

  • Poor Resolution in Chromatography:

    • Cause: Inappropriate choice of stationary or mobile phase. Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[9]

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a competing amine, such as triethylamine or ammonia, to the eluent to block the acidic silanol groups on the silica surface.[9][10]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[9][10] Reversed-phase chromatography on C18 or a fluorous solid phase can also be effective.[11][17]

      • Adjust pH: For reversed-phase chromatography, adjusting the mobile phase pH to two units above the amine's pKa will keep it in its free-base form, increasing its hydrophobicity and retention.[9]

  • Ineffective Acid-Base Extraction:

    • Cause: The reduced basicity of the fluorinated amine may prevent complete protonation and transfer into the aqueous phase.

    • Solution:

      • Use a Stronger Acid: Employ a stronger acid (e.g., 1M HCl) for the extraction.

      • Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the amine salt.

      • Back Extraction: After basifying the aqueous layer to recover the free amine, perform multiple extractions with an organic solvent to ensure complete recovery.

Problem 2: Significant Product Loss

Symptom: Low isolated yield of the purified volatile fluorinated amine.

Potential Causes & Solutions:

  • Evaporation During Solvent Removal:

    • Cause: The high volatility of the product leads to its loss along with the solvent during rotary evaporation or nitrogen stream evaporation.

    • Solution:

      • Minimize Vacuum: Use a minimal vacuum during rotary evaporation.

      • Control Temperature: Keep the water bath temperature low.

      • Use a Cold Trap: Ensure the condenser and any cold traps are at a very low temperature (e.g., using a dry ice/acetone slurry) to capture volatile product.

      • Alternative to Evaporation: If the product is extremely volatile, consider precipitating it as a salt (e.g., hydrochloride or trifluoroacetate) and collecting it by filtration.

  • Irreversible Adsorption on Chromatography Column:

    • Cause: Strong interaction between the basic amine and the acidic stationary phase.

    • Solution:

      • Deactivate the Stationary Phase: As mentioned previously, add a competing base to the mobile phase or use a less acidic stationary phase.[9][10]

  • Degradation During Purification:

    • Cause: Some fluorinated amines are unstable and can decompose upon exposure to heat, strong acids, or strong bases.[3]

    • Solution:

      • Use Mild Conditions: Employ purification methods that use mild conditions (e.g., low-temperature vacuum distillation, chromatography with neutral pH).

      • Work Quickly: Minimize the time the compound is exposed to potentially harsh conditions.

Problem 3: Co-distillation or Co-elution with Solvents

Symptom: The purified product is contaminated with the purification solvent (e.g., distillation solvent or chromatography eluent).

Potential Causes & Solutions:

  • Azeotrope Formation with Solvent:

    • Cause: The volatile fluorinated amine forms a constant boiling mixture with the solvent.[1]

    • Solution:

      • Change the Solvent: After the initial purification, dissolve the product in a different, higher-boiling solvent and re-evaporate the lower-boiling contaminant.

      • Use a Different Purification Method: If azeotrope formation is a persistent issue with distillation, switch to a chromatographic method.

  • Similar Polarity to Eluent Components in Chromatography:

    • Cause: The product has a similar polarity to one of the solvents in the mobile phase, making them difficult to separate by evaporation.

    • Solution:

      • Choose Volatile Solvents: Use a mobile phase composed of highly volatile solvents (e.g., hexane, ethyl acetate, dichloromethane) that are easily removed.

      • Lyophilization: If the product is soluble in water or another suitable solvent, lyophilization (freeze-drying) can be an effective way to remove the solvent without significant product loss.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Equilibration: Allow the vapor to slowly rise through the column and establish a temperature gradient.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired amine at the applied pressure.

  • Termination: Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.

Protocol 2: Flash Chromatography with a Modified Mobile Phase
  • Stationary Phase: Pack a column with silica gel.

  • Mobile Phase Preparation: Prepare the eluent (e.g., a hexane/ethyl acetate mixture) and add 0.1-1% of triethylamine or a few drops of ammonium hydroxide to neutralize the silica.

  • Column Equilibration: Run several column volumes of the modified mobile phase through the column before loading the sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent using a rotary evaporator with a low bath temperature and minimal vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Volatile Fluorinated Amines

TechniqueAdvantagesDisadvantagesBest Suited For
Fractional Distillation Scalable, cost-effective for large quantities.Requires a significant difference in boiling points; risk of thermal degradation; azeotrope formation.Thermally stable amines with boiling points significantly different from impurities.
Extractive Distillation Can separate azeotropes and close-boiling mixtures.Requires an additional solvent and a second distillation step for solvent recovery.Mixtures that form azeotropes or have very close boiling points.
Flash Chromatography High resolution; applicable to a wide range of compounds; mild conditions.Can be time-consuming; requires solvents and stationary phase; potential for product loss on the column.Small to medium scale purification; separation of complex mixtures; thermally sensitive compounds.
Acid-Base Extraction Simple, inexpensive, and effective for removing neutral or acidic impurities.Only applicable for separating basic compounds; reduced efficiency for weakly basic fluorinated amines.Crude reaction mixtures containing non-basic impurities.

Visualization

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Volatile Fluorinated Amine thermal_stability Is the amine thermally stable? start->thermal_stability boiling_point Significant difference in boiling points? thermal_stability->boiling_point Yes chromatography Flash Chromatography thermal_stability->chromatography No distillation Fractional Distillation boiling_point->distillation Yes azeotrope Azeotrope formation? boiling_point->azeotrope No end Pure Amine distillation->end extractive_distillation Extractive Distillation azeotrope->extractive_distillation Yes azeotrope->chromatography No extractive_distillation->end acid_base Consider Acid-Base Extraction as a pre-purification step chromatography->acid_base acid_base->end

Caption: A decision tree to guide the selection of an appropriate purification method.

Troubleshooting Workflow for Incomplete Purification

Troubleshooting_Workflow start Impure Product After Initial Purification method Purification Method Used? start->method distillation_check Distillation Issue? method->distillation_check Distillation chromatography_check Chromatography Issue? method->chromatography_check Chromatography increase_efficiency Increase column efficiency or use extractive distillation distillation_check->increase_efficiency Yes modify_mobile_phase Modify mobile phase (add base) or change stationary phase chromatography_check->modify_mobile_phase Yes repurify Re-purify under optimized conditions increase_efficiency->repurify modify_mobile_phase->repurify end Pure Product repurify->end

Caption: A workflow for troubleshooting incomplete purification.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Gas Processing & LNG. (2020). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • YouTube. (2021). WEBINAR: Extractive Distillation for Product Recovery and Purification. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extractive Distillation for Product Recovery and Purification. Retrieved from [Link]

  • Processing Magazine. (n.d.). Extractive distillation: What is it and when should it be used? Retrieved from [Link]

  • Wintime Tech. (2025). What are the safety precautions when using fluorinating reagents? Retrieved from [Link]

  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Google Patents. (1967). Process for the purification of amines.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (1987). METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.2: Formation of Azeotropes in Distillation. Retrieved from [Link]

  • Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • APL Services. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • SciSpace. (1953). Purification of Fluorine by Distillation. Retrieved from [Link]

  • PubMed. (1987). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

  • Environmental Science: Nano. (2021). Recent advancements and challenges in the catalytic purification of volatile organic compounds. Retrieved from [Link]

  • Google Patents. (1963). Distillation process for fluorocarbons.
  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • YouTube. (2019). Lec 34: Azeotropes. Retrieved from [Link]

  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Journal of Chemical Education. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for gem-Difluorocyclopropane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem--difluorocyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature, a critical parameter in modern difluorocyclopropanation chemistry.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: Why is my yield of gem-difluorocyclopropane unexpectedly low or zero?

A1: Low or no product yield is a frequent issue that often points to problems with difluorocarbene (:CF₂) generation or its subsequent trapping by the alkene. Temperature plays a pivotal role in both processes.

Root Cause Analysis & Solutions:

  • Insufficient Carbene Generation (Temperature Too Low): The generation of difluorocarbene from precursors like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) requires an initiation step, often with a nucleophilic activator like sodium iodide (NaI).[1][2] This process has a significant activation energy. If the reaction temperature is too low, the rate of carbene formation will be negligible, leading to no product. For less reactive or electron-deficient alkenes, higher temperatures are often necessary to drive the reaction.[2][3]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For reactions initiated with NaI, temperatures often range from ambient to 80°C or even higher, depending on the substrate and solvent.[2][4] Some protocols for challenging substrates may even utilize sealed tubes at temperatures exceeding the solvent's boiling point.[2][5]

  • Carbene Decomposition/Side Reactions (Temperature Too High): While heat is required, excessive temperatures can lead to the rapid decomposition of difluorocarbene or promote undesired side reactions.[6] This is particularly true for thermally sensitive substrates or products.

    • Solution: If you suspect decomposition (e.g., observing significant charring or complex byproduct mixtures via TLC or GC-MS), reduce the reaction temperature. A "slow addition" protocol, where the carbene precursor is added gradually to the heated reaction mixture, can help maintain a low, steady concentration of the reactive intermediate and minimize side reactions.[7]

  • Moisture Contamination: Fluoride-initiated processes are highly sensitive to moisture. Water can react with the activator and the TMSCF₃ reagent, quenching the reaction pathway.[6][8]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Reactivity: The electronic nature of your alkene is critical. Electron-rich alkenes are more nucleophilic and react more readily with the electrophilic difluorocarbene.[9][10] Electron-deficient alkenes require more forcing conditions (higher temperatures) to achieve good yields.[9][10]

    • Solution: For electron-deficient alkenes, consider using higher boiling point solvents like DME or acetonitrile in combination with elevated temperatures.[2]

Q2: My reaction is incomplete, and I'm recovering a significant amount of starting alkene. What should I do?

A2: Incomplete conversion, despite observing some product formation, typically indicates that the reaction has stalled. This can be due to the deactivation of the catalyst/initiator or an insufficient generation of the reactive carbene over the reaction time.

Root Cause Analysis & Solutions:

    • Solution: While catalytic amounts of NaI can be effective, some protocols use stoichiometric or even excess amounts to ensure the reaction goes to completion, especially with less reactive substrates.[2][4] Consider increasing the loading of NaI.

  • Reaction Time and Temperature Interplay: A reaction that is sluggish at a lower temperature may simply require more time to reach completion.

    • Solution: Before resorting to higher temperatures, which can risk byproduct formation, try extending the reaction time at the current temperature. Monitor the reaction progress by TLC or ¹⁹F NMR to determine if the reaction is still proceeding, albeit slowly.

  • Auto-inhibition: Some initiator systems, particularly those using non-metallic fluoride sources like tetrabutylammonium difluorotriphenylsilicate (TBAT), can suffer from auto-inhibition, where side products interfere with the catalytic cycle.[11][12] The NaI system is generally more robust but can be affected by side reactions that consume the carbene.[1]

    • Solution: If you suspect inhibition, a slow-addition protocol for TMSCF₃ can be beneficial.[12] This maintains a low concentration of reactive intermediates, potentially mitigating pathways that lead to inhibitory byproducts.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and provides general guidance for reaction setup and optimization.

Q1: What is the fundamental mechanism of gem-difluorocyclopropanation using TMSCF₃ and NaI, and how does temperature influence it?

A1: The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The process is an anionic chain reaction initiated by a nucleophile.[11][13]

  • Initiation: Iodide (from NaI) attacks the silicon center of TMSCF₃, generating a transient pentacoordinate silicate intermediate. This intermediate fragments to form trimethylsilyl iodide (TMSI) and the trifluoromethanide anion (CF₃⁻).

  • Carbene Formation: The unstable trifluoromethanide anion rapidly undergoes α-elimination, expelling a fluoride ion (F⁻) to generate singlet difluorocarbene (:CF₂).[13]

  • Cycloaddition: The electrophilic difluorocarbene is then trapped by the alkene in a [2+1] cycloaddition reaction to form the desired gem-difluorocyclopropane ring.[7]

  • Propagation: The fluoride ion generated in step 2 can then attack another molecule of TMSCF₃, propagating the chain reaction.

Temperature's Role: Temperature is the primary lever to control the rate of difluorocarbene generation. The initial attack of iodide and the subsequent α-elimination are temperature-dependent steps.

  • Low Temperatures (-50°C to RT): Often sufficient for highly reactive, electron-rich alkenes when using potent, non-metallic initiators like TBAT.[2]

  • Moderate to High Temperatures (RT to 110°C): Typically required for the NaI system and for less reactive or electron-deficient alkenes to achieve a sufficient rate of carbene formation.[2][4]

G cluster_initiation Initiation & Carbene Formation cluster_cycloaddition Cycloaddition cluster_propagation Propagation TMSCF3_1 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3_1->CF3_anion Generates NaI NaI NaI->TMSCF3_1 Attack on Si CF2 :CF₂ (Difluorocarbene) CF3_anion->CF2 α-elimination F_anion F⁻ CF3_anion->F_anion Alkene Alkene (R₂C=CR₂) CF2->Alkene [2+1] Cycloaddition TMSCF3_2 TMSCF₃ F_anion->TMSCF3_2 Chain Carrier Product gem-Difluorocyclopropane Alkene->Product CF3_anion_2 [CF₃]⁻ TMSCF3_2->CF3_anion_2

Q2: How do I select an optimal starting temperature for my specific alkene?

A2: The optimal temperature is highly dependent on the electronic properties of the alkene substrate. A good starting point can be determined by classifying your alkene. The table below provides general guidelines. Always start with the lower end of the suggested range and increase if the reaction is sluggish.

Alkene ClassElectronic NatureTypical Starting Temperature (°C) with NaI/TMSCF₃Rationale
Styrenes (Electron-Rich) Activated by aryl group25 – 60°CHigh nucleophilicity allows for efficient carbene trapping at lower temperatures.[9][10]
Simple Aliphatic Alkenes Neutral50 – 80°CLower nucleophilicity compared to styrenes requires more energetic conditions.[2]
Electron-Deficient Alkenes e.g., Acrylates, α,β-unsaturated ketones80 – 110°C (or higher)Poor nucleophilicity requires high rates of carbene generation to favor cycloaddition over side reactions.[9][10][14]
Sterically Hindered Alkenes e.g., Tri- or tetra-substituted60 – 100°CSteric hindrance can slow the rate of cycloaddition, necessitating higher temperatures to compensate.
Q3: What analytical techniques are best for monitoring reaction progress and identifying issues?

A3: A multi-technique approach is most effective for monitoring these reactions.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method to monitor the consumption of the starting alkene. It is less useful for quantifying product formation unless the product has a unique chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile products. It can confirm the mass of the desired product and help identify volatile byproducts. However, it is not suitable for thermally labile compounds.

  • ¹⁹F NMR Spectroscopy: The most definitive technique. The fluorine signals of the starting material (TMSCF₃), the gem-difluorocyclopropane product, and potential fluorine-containing byproducts are distinct and well-resolved. This allows for accurate monitoring of conversion and the detection of side reactions in the crude reaction mixture.[4][11]

G Start Reaction Start Monitor Monitor Progress (TLC, ¹⁹F NMR) Start->Monitor Complete Conversion >95%? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes Troubleshoot Reaction Stalled? Complete->Troubleshoot No Purify Purification (Column Chromatography or Distillation) Workup->Purify End Characterized Product Purify->End Troubleshoot->Monitor No, still proceeding Adjust Adjust Conditions: - Increase Temp - Add Initiator - Extend Time Troubleshoot->Adjust Yes Adjust->Monitor

Caption: Experimental workflow with in-process monitoring.

Experimental Protocol: A Self-Validating Approach

This protocol for the difluorocyclopropanation of styrene is designed with built-in checkpoints to ensure success.

Objective: Synthesize 1,1-difluoro-2-phenylcyclopropane from styrene.

Materials:

  • Styrene (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.5 equiv)[2]

  • Sodium Iodide (NaI) (2.2 equiv)[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere. To the flask, add sodium iodide (2.2 equiv) and styrene (1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous THF via syringe. Stir the mixture to dissolve the components. Add TMSCF₃ (2.5 equiv) via syringe.

  • Heating & Initial Monitoring (Checkpoint 1): Heat the reaction mixture to 60°C with vigorous stirring. After 1 hour, carefully take a small aliquot for TLC analysis (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase).

    • Self-Validation: You should observe a new, lower Rf spot corresponding to the product and a decrease in the intensity of the styrene spot. If no change is observed, it may indicate an issue with reagent quality or moisture. If the reaction is slow, consider increasing the temperature to 70°C.

  • Continued Reaction & Monitoring (Checkpoint 2): Continue heating and monitor the reaction every 2-3 hours by TLC. The reaction is typically complete within 4-12 hours.

    • Self-Validation: The reaction is complete when the styrene spot is no longer visible by TLC. If the reaction stalls (no change in spot intensities over 4 hours), consider adding an additional portion of NaI (0.5 equiv).

  • Quenching and Workup: Once complete, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Add diethyl ether or ethyl acetate and wash with brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel. Analyze the final product by ¹H, ¹³C, and ¹⁹F NMR and GC-MS to confirm its structure and purity.

References

  • ResearchGate.

  • ResearchGate.

  • Beilstein Journals.

  • Organic Chemistry Portal.

  • Journal of the American Chemical Society.

  • Benchchem.

  • Royal Society of Chemistry.

  • Journal of the American Chemical Society.

  • SciSpace.

  • Beilstein Journals.

  • PubMed.

  • ResearchGate.

  • Angewandte Chemie International Edition.

  • Benchchem.

  • Angewandte Chemie International Edition.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • PMC.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • Wikipedia.

  • PubMed.

  • Organic Chemistry Portal.

  • Reddit.

  • Benchchem.

  • Organic Chemistry Portal.

  • ResearchGate.

Sources

Validation & Comparative

Bioisosteric comparison of difluorocyclopropyl vs. isopropyl group

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric comparison between the Isopropyl group and the gem-Difluorocyclopropyl (DFCP) moiety. It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds for metabolic stability, physicochemical properties, and target engagement.

Executive Summary: The Strategic Swap

In modern drug design, the replacement of an isopropyl group with a gem-difluorocyclopropyl (DFCP) moiety is a high-impact bioisosteric exchange. While both groups provide similar steric bulk and lipophilic surface area, the DFCP group introduces profound electronic changes due to the high electronegativity of fluorine and the strain of the cyclopropane ring.

This swap is primarily employed to:

  • Block Metabolic Hotspots: Prevent CYP450-mediated oxidation at the methine (

    
    ) position.
    
  • Modulate Basicity (

    
    ):  Lower the 
    
    
    
    of adjacent amines, improving membrane permeability and reducing hERG liability.
  • Induce Conformational Rigidity: Lock bioactive conformations via the "fluorine effect" and ring strain.

Physicochemical & Structural Profiling

The following table contrasts the core properties of the two groups. Note the critical distinction between intrinsic lipophilicity (


) and pH-dependent distribution (

).
Comparative Data Table
PropertyIsopropyl Group (

)
gem-Difluorocyclopropyl (DFCP)Impact of Swap
Formula


Introduction of EWG (F)
Steric Volume ~58 ų~62 ųSlight increase; shape is more oblate
Hansch

Value
1.53~1.30 - 1.45*Slight reduction or neutral lipophilicity
Electronic Effect Weak Electron Donor (+I)Strong Electron Withdrawing (-I)Critical: Lowers

of

-amine
Metabolic Liability High (Methine oxidation)Low (Blocked position)Major Stability Gain
Conformation Freely rotatingRigid / FixedReduces entropic penalty of binding

*Note: While the


 group is lipophilic, the overall 

often improves (increases) for basic amines because the DFCP group lowers the

, increasing the fraction of neutral species at physiological pH.
The Modulation Effect

One of the most sophisticated applications of the DFCP group is modulating the basicity of a nearby nitrogen.

  • Isopropyl-Amine:

    
     (Highly ionized at pH 7.4).
    
  • DFCP-Amine:

    
     (Significant neutral fraction at pH 7.4).
    

Result: The DFCP analog often exhibits superior passive permeability and reduced lysosomal trapping , despite having a similar intrinsic lipophilicity.

Metabolic Stability & Pharmacokinetics[1][2][3]

The isopropyl group is a classic "soft spot" for Cytochrome P450 enzymes. The tertiary proton (methine) is easily abstracted to form a radical, leading to hydroxylation and dealkylation.

Mechanism of Stabilization

The DFCP group serves as a "metabolic wall" through two mechanisms:

  • C-F Bond Strength: The

    
     bond (
    
    
    
    116 kcal/mol) is significantly stronger than the
    
    
    bond (
    
    
    99 kcal/mol), rendering it inert to CYP reactive oxygen species.
  • Quaternary Blockade: The methine carbon of the isopropyl group is replaced by a quaternary carbon (

    
    ) in the DFCP group, physically removing the site of abstraction.
    
Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic fates of the two groups.

MetabolicPathway Substrate_Iso Isopropyl Analog (Vulnerable) CYP CYP450 Enzyme (Oxidation) Substrate_Iso->CYP Methine Abstraction Metabolite_OH Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite_OH Hydroxylation Dealkylated Dealkylated Product (Toxic Potential) CYP->Dealkylated N-Dealkylation Substrate_DFCP DFCP Analog (Stable) Substrate_DFCP->CYP Resists Oxidation Systemic Systemic Circulation (High Exposure) Substrate_DFCP->Systemic Intact Molecule

Figure 1: Comparative metabolic pathways. The Isopropyl group undergoes rapid oxidative clearance, while the DFCP group resists CYP attack, maintaining high systemic exposure.

Experimental Protocols

Protocol A: Synthesis of gem-Difluorocyclopropyl Scaffolds

The most robust method for installing the DFCP group is the addition of difluorocarbene to a terminal alkene.

Reagents:

  • Substrate: Terminal alkene precursor (analog of the isopropyl isopropenyl precursor).

  • Carbene Source:

    
     (Ruppert-Prakash reagent) or 
    
    
    
    (TFDA).
  • Initiator: Sodium Iodide (NaI) or catalytic fluoride source.

Step-by-Step Workflow:

  • Preparation: Dissolve the alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF under Argon.

  • Addition: Heat the solution to reflux (65°C). Slowly add

    
     (2.0 - 3.0 equiv) via syringe pump over 1 hour. Note: Slow addition is critical to prevent carbene dimerization.
    
  • Quenching: Cool to room temperature. Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (DFCP groups are typically non-polar).

Protocol B: In Vitro Metabolic Stability Assay

To validate the bioisosteric improvement, perform a comparative microsomal stability assay.

  • Incubation: Incubate test compounds (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation: Determine

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Success Metric: A >2-fold increase in

      
       for the DFCP analog vs. Isopropyl indicates successful metabolic blockade.
      

Decision Logic for Bioisosteric Replacement

Use the following logic tree to determine if this swap is appropriate for your lead optimization program.

DecisionTree Start Lead Compound Analysis Check_Metabolism Is the Isopropyl group a metabolic soft spot? Start->Check_Metabolism Check_pKa Is the adjacent amine too basic (pKa > 9)? Check_Metabolism->Check_pKa No Action_Swap PRIORITY SWAP: Synthesize DFCP Analog Check_Metabolism->Action_Swap Yes (Major Driver) Check_Shape Is steric bulk critical for binding? Check_pKa->Check_Shape No Action_Consider Consider DFCP for Permeability Boost Check_pKa->Action_Consider Yes Check_Shape->Action_Swap Yes (Bioisostere) Action_Keep Retain Isopropyl or Try Cyclopropyl Check_Shape->Action_Keep No (Space limited)

Figure 2: Decision logic for initiating an Isopropyl-to-DFCP optimization cycle.

References

  • Lipophilicity Trends: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein J. Org. Chem., 2020. Link

  • Metabolic Stability: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." J. Med. Chem., 2021. Link

  • Synthesis Protocol: "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angew.[2] Chem. Int. Ed., 2011.[2] Link

  • Conformational Effects: "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chem. Sci., 2018. Link

  • Btk Inhibitor Case Study: "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity." ACS Med. Chem. Lett., 2019. Link

Sources

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Retrosynthesis Analysis

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